molecular formula C17H20ClNOS B12769533 (+-)-N,N-Dimethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine hydrochloride CAS No. 81320-47-0

(+-)-N,N-Dimethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine hydrochloride

Cat. No.: B12769533
CAS No.: 81320-47-0
M. Wt: 321.9 g/mol
InChI Key: LQLHWHGULAJDHX-UHFFFAOYSA-N
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Description

(±)-N,N-Dimethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dibenzo oxathiepin derivatives, which are characterized by their complex ring systems and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-N,N-Dimethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo Oxathiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo oxathiepin ring system. This can be achieved through various cyclization reactions, often involving sulfur-containing reagents.

    Introduction of the Ethanamine Side Chain: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom in the ethanamine side chain, typically using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(±)-N,N-Dimethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Ethanamine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(±)-N,N-Dimethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (±)-N,N-Dimethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine: A similar compound with diethyl groups instead of dimethyl groups.

    N-Methyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine: A compound with a single methyl group on the nitrogen atom.

    11H-Dibenzo(b,e)(1,4)oxathiepin-11-ethanamine: The parent compound without any alkyl groups on the nitrogen atom.

Uniqueness

(±)-N,N-Dimethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of dimethyl groups on the nitrogen atom can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

81320-47-0

Molecular Formula

C17H20ClNOS

Molecular Weight

321.9 g/mol

IUPAC Name

2-(6H-benzo[c][1,5]benzoxathiepin-6-yl)-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C17H19NOS.ClH/c1-18(2)12-11-14-13-7-3-5-9-16(13)20-17-10-6-4-8-15(17)19-14;/h3-10,14H,11-12H2,1-2H3;1H

InChI Key

LQLHWHGULAJDHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C2=CC=CC=C2SC3=CC=CC=C3O1.Cl

Origin of Product

United States

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